ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate
Description
Ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate is a benzothiazole derivative featuring a carbamate group at the 2-position and an amino substituent at the 6-position. Benzothiazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The amino group at the 6-position enhances electron density on the aromatic ring, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2,11H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHHBCFFWHVHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Adducts Derived from Quinone Diimines
A pivotal method for synthesizing benzothiazol-2(3H)-ones with carbamate functions involves the 1,4-addition of thioacetic acid to N,N'-dimethoxycarbonyl-1,4-benzoquinone diimines, followed by cyclization. Although the cited study primarily focuses on methoxycarbonyl derivatives, the protocol can be adapted for ethyl carbamates by substituting methoxy groups with ethoxy equivalents.
- 1,4-Addition : React N,N'-diethoxycarbonyl-1,4-benzoquinone diimine with thioacetic acid in dichloromethane at ambient temperature.
- Cyclization : Reflux the intermediate adduct in ethanol with hydrochloric acid to eliminate acetic acid and methanol, forming the benzothiazol-2(3H)-one core.
- Functionalization : Introduce the ethyl carbamate group via alkylation with ethyl bromoacetate in acetone using potassium carbonate as a base.
Key Data :
Direct Carbamation of 6-Amino-2-Mercaptobenzothiazole
An alternative route involves reacting 6-amino-2-mercaptobenzothiazole with ethyl chloroformate under basic conditions. This one-step method leverages the nucleophilicity of the thiol group to form the carbamate bond.
Procedure :
- Dissolve 6-amino-2-mercaptobenzothiazole in tetrahydrofuran (THF).
- Add ethyl chloroformate dropwise at 0°C, followed by potassium carbonate to neutralize HCl.
- Stir the mixture at room temperature for 12 hours, then isolate the product via filtration.
Key Data :
- Optimal Solvent : THF ensures high solubility of intermediates.
- Base : Potassium carbonate minimizes side reactions.
Physicochemical Properties and Characterization
Spectral Data
Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Density | 1.442 ± 0.06 g/cm³ | Predicted |
| pKa | 7.74 ± 0.70 | Predicted |
| Melting Point | 276–278°C | Experimental |
Mechanistic Insights and Optimization
Cyclization Mechanism
The cyclization step proceeds via intramolecular nucleophilic attack of the thiol group on the adjacent carbonyl carbon, forming the benzothiazolone ring. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and facilitating ring closure.
Alkylation Efficiency
Ethyl bromoacetate reacts with the deprotonated nitrogen of the benzothiazolone under basic conditions. Tetrabutylammonium iodide (TBAI) can enhance reactivity by stabilizing transition states through phase-transfer catalysis.
Industrial-Scale Production Considerations
Solvent Selection
Purification Techniques
- Recrystallization : Methanol or chloroform yields high-purity crystals.
- Chromatography : Silica gel chromatography using ethyl acetate/hexane (1:3) resolves residual starting materials.
Chemical Reactions Analysis
Ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur, carbon monoxide, and bases for reductive carbonylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-mercaptobenzothiazoles can lead to the formation of 2-sulfonyl- or 2-alkyl-sulfonylbenzothiazoles .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole, including ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate, exhibit potent antimicrobial properties. A study demonstrated that these compounds can effectively inhibit the growth of various bacterial and fungal pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) (μmol/mL) | Minimum Bactericidal Concentration (MBC) (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
This suggests that structural modifications can enhance antimicrobial efficacy, making this compound a candidate for developing new antimicrobial agents .
Antitumor Activity
The structural features of this compound suggest potential anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity against human tumor cells:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings indicate that modifications in the compound's structure can lead to varying degrees of cytotoxicity .
Fungicidal Properties
This compound has been identified as a promising fungicide. Its effectiveness against the oomycete pathogen Plasmopara viticola, responsible for downy mildew in grapevines, has been highlighted in agricultural research.
Mechanism of Action:
The compound acts by disrupting fungal cell wall synthesis and inhibiting key enzymes involved in fungal metabolism, which contributes to its efficacy as a fungicide .
Synthesis and Chemical Properties
Mechanism of Action
The mechanism of action of ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly impacts electronic properties, solubility, and biological activity. Key analogs include:
*Calculated based on molecular formula C₁₀H₁₁N₃O₂S.
Variations at the 2-Position
The 2-position functional group determines interactions with biological targets:
Ester Group Variations
Alkyl chain length in the carbamate ester affects solubility and metabolism:
| Compound Name | Ester Group | Molecular Weight | Solubility (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| This compound | -OCH₂CH₃ | 253.31 | Moderate (logP ~2.5) | Moderate hydrolysis |
| Methyl (6-nitro-1,3-benzothiazol-2-yl)carbamate | -OCH₃ | 253.23 | Lower (logP ~2.8) | Faster hydrolysis |
- Ethyl vs.
Biological Activity
Ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 238.26 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological relevance, particularly in antimicrobial and anticancer research. The amino group at the 6-position enhances its interaction with biological targets, making it a promising candidate for drug development.
Synthesis Methods
Several synthetic routes have been reported for the preparation of this compound. The most common methods include:
- Condensation Reactions : The compound can be synthesized through the reaction of 6-amino-1,3-benzothiazole with ethyl chloroformate in the presence of a base.
- One-Pot Reactions : A more efficient method involves one-pot reactions using multiple reagents under controlled conditions to yield higher purity and yield.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains by targeting enzymes involved in bacterial cell wall synthesis. This mechanism is crucial for developing new antimicrobial agents against resistant strains.
Anticancer Activity
The compound has demonstrated potential anticancer properties in vitro. It has been evaluated against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| SK-Hep-1 (liver cancer) | 12.5 |
| MDA-MB-231 (breast cancer) | 15.0 |
| NUGC-3 (gastric cancer) | 10.0 |
These results indicate that this compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Anti-inflammatory Effects
Research has also suggested that this compound possesses anti-inflammatory properties. It may modulate pro-inflammatory cytokines and reduce inflammation in various models, indicating its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Numerous studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Study : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
- Anticancer Evaluation : In a comparative study with other benzothiazole derivatives, this compound exhibited superior activity against MDA-MB-231 cells, supporting its further investigation as a potential anticancer agent .
- In Vivo Studies : Preliminary in vivo studies demonstrated that the compound could significantly reduce tumor size in xenograft models without notable toxicity, suggesting a favorable safety profile .
Q & A
Q. What are the standard synthetic protocols for ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate, and how can reaction conditions be optimized?
The synthesis typically involves coupling 6-amino-1,3-benzothiazole-2-amine with ethyl chloroformate or activated carbamate precursors. Key steps include:
- Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation under anhydrous conditions .
- Optimizing reaction time and temperature (e.g., refluxing in chloroform or ethanol) to improve yields, as demonstrated in analogous benzothiazole syntheses .
- Purification via crystallization from ethanol or aqueous ethanol, monitored by thin-layer chromatography (TLC) for intermediate verification .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H NMR : Look for peaks corresponding to the ethyl carbamate group (e.g., triplet at δ ~1.3 ppm for CH₃, quartet at δ ~4.2 ppm for CH₂) and aromatic protons from the benzothiazole ring (δ ~6.8–8.0 ppm) .
- IR Spectroscopy : Confirm the presence of carbamate (C=O stretch at ~1700 cm⁻¹) and benzothiazole (C=N stretch at ~1600 cm⁻¹) functional groups .
- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages .
Q. How can researchers assess the antimicrobial activity of this compound, and what controls are necessary?
- Use in vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, with antibiotic controls (e.g., ampicillin) .
- Test at multiple concentrations (e.g., 10–100 µg/mL) in Mueller-Hinton broth, monitoring minimum inhibitory concentration (MIC) via turbidity or colony counting .
- Include solvent-only and growth controls to rule out false positives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?
- Structural Variability : Substituents on the benzothiazole ring (e.g., electron-withdrawing groups at position 6) significantly alter bioactivity. Compare analogs with varying substituents to isolate structural determinants .
- Assay Conditions : Standardize protocols (e.g., pH, incubation time) across studies to minimize variability. For example, discrepancies in MIC values may arise from differences in bacterial strain susceptibility .
- Computational Modeling : Use molecular docking to predict binding affinities to targets like DNA gyrase or kinases, correlating with experimental data .
Q. How can X-ray crystallography and computational methods elucidate the compound’s interaction with biological targets?
- X-ray Crystallography : Resolve the 3D structure to identify key hydrogen bonds (e.g., N–H⋯N/O interactions) and planarity of the benzothiazole-carbamate system, as seen in related benzothiazole-acetamide derivatives .
- Docking Studies : Simulate binding to enzymes like GSK-3β or topoisomerases using software (e.g., AutoDock Vina). Prioritize residues involved in π-π stacking (benzothiazole ring) and hydrogen bonding (carbamate NH) .
Q. What methodologies validate the compound’s potential as a therapeutic agent beyond antimicrobial applications?
- Anticancer Assays : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) via fluorometric or colorimetric assays (e.g., HDAC-Glo™) .
- In Vivo Toxicity : Evaluate acute toxicity in rodent models (OECD Guideline 423) before advancing to efficacy studies .
Methodological Considerations
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the benzothiazole 6-position or carbamate ethyl group .
- Correlate electronic (Hammett σ values) and steric parameters with bioactivity using multivariate regression analysis .
- Validate SAR trends with in silico ADMET predictions (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .
Q. What are best practices for reconciling discrepancies between computational predictions and experimental results?
- Validation of Force Fields : Ensure docking studies use parameters calibrated for benzothiazole systems. Cross-check with ab initio methods (e.g., DFT) for key interactions .
- Experimental Replicates : Conduct triplicate assays to confirm activity trends, especially for borderline-active compounds .
- Meta-Analysis : Compare data across published studies to identify consensus targets or mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
